(2-Methyl-3,5-dinitrophenyl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-METHYL-3,5-DINITRO-PHENYL)-MORPHOLIN-4-YL-METHANONE is a complex organic compound characterized by the presence of a morpholine ring attached to a phenyl group substituted with methyl and dinitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the nitration and subsequent substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-METHYL-3,5-DINITRO-PHENYL)-MORPHOLIN-4-YL-METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
(2-METHYL-3,5-DINITRO-PHENYL)-MORPHOLIN-4-YL-METHANONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-METHYL-3,5-DINITRO-PHENYL)-MORPHOLIN-4-YL-METHANONE involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with cellular targets .
Comparison with Similar Compounds
Similar Compounds
(2-METHYL-3,5-DINITRO-PHENYL)-THIOMORPHOLIN-4-YL-METHANONE: Similar structure but with a thiomorpholine ring instead of a morpholine ring.
(2-METHYL-3,5-DINITRO-PHENYL)-PIPERIDIN-1-YL-METHANONE: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
(2-METHYL-3,5-DINITRO-PHENYL)-MORPHOLIN-4-YL-METHANONE is unique due to the presence of both nitro groups and a morpholine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O6 |
---|---|
Molecular Weight |
295.25 g/mol |
IUPAC Name |
(2-methyl-3,5-dinitrophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13N3O6/c1-8-10(12(16)13-2-4-21-5-3-13)6-9(14(17)18)7-11(8)15(19)20/h6-7H,2-5H2,1H3 |
InChI Key |
NWRSNWTUZJLEIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.